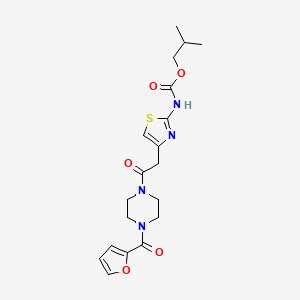
Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a piperazine moiety, and a furan-2-carbonyl group, which are known to contribute to its biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Antagonism : It has been shown to act as an antagonist at specific receptors involved in inflammatory processes, particularly targeting the CCR2b receptor. This suggests potential applications in treating inflammatory diseases .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to the synthesis of inflammatory mediators, thereby reducing inflammation and pain associated with various conditions.
- Cellular Pathway Modulation : Studies have suggested that it impacts cellular signaling pathways, including those involved in apoptosis and cell proliferation, which are critical in cancer biology.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various contexts:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This activity positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and improved mobility scores compared to control groups.
- Cancer Xenograft Studies : In xenograft models of breast cancer, treatment with this compound led to significant tumor regression, with associated changes in tumor microenvironment markers indicative of reduced angiogenesis and enhanced apoptosis rates.
Data Tables
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Study 1 | Rheumatoid Arthritis | Reduced inflammation | CCR2b antagonism |
| Study 2 | Breast Cancer Xenograft | Tumor regression | Induction of apoptosis |
| Study 3 | Macrophage Activation | Decreased cytokine production | Enzyme inhibition |
属性
IUPAC Name |
2-methylpropyl N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13(2)11-28-19(26)21-18-20-14(12-29-18)10-16(24)22-5-7-23(8-6-22)17(25)15-4-3-9-27-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQGKGFYDYBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














